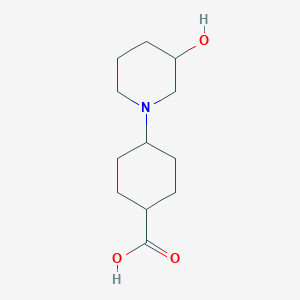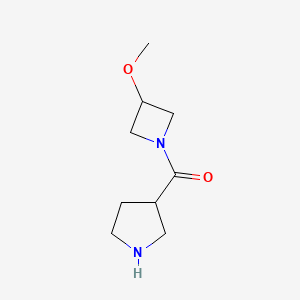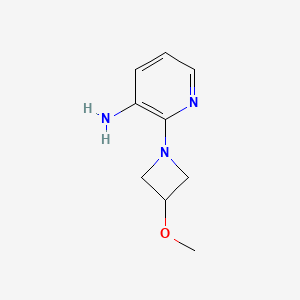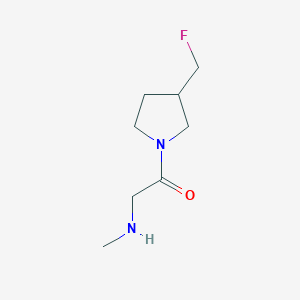
Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone
説明
Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H14F2N2O and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism and Pharmacokinetics
- Study 1: The disposition of a dipeptidyl peptidase IV inhibitor, closely related to Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone, was examined in rats, dogs, and humans. This compound was primarily investigated for the treatment of type 2 diabetes. It showed rapid absorption in all species, with a significant portion of the dose detected in the urine of dogs and humans, and in the feces of rats. This study suggests that the compound is eliminated through both metabolism and renal clearance (Sharma et al., 2012).
Synthesis and Antimicrobial Activities
- Study 2: A series of compounds, including 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one, were synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds were predicted to have potential as antibacterial and antituberculosis agents, providing insights into the design of further active compounds (Chandrashekaraiah et al., 2014).
Catalytic Asymmetric Additions
- Study 3: Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound structurally related to this compound, was evaluated for catalytic asymmetric additions to aldehydes. This study demonstrated that the four-membered heterocycle-based backbone was a promising chiral unit for catalytic asymmetric induction reactions (Wang et al., 2008).
Antimicrobial Activities of Organotin(IV) Complexes
- Study 4: Organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives were synthesized and characterized. These complexes showed significant antibacterial activities, suggesting potential as drugs. The study demonstrated the effectiveness of these compounds against various bacterial and fungal strains (Singh et al., 2016).
Catalytic Applications in Organic Reactions
- Study 5: Aziridin-2-yl methanols, closely related to this compound, were synthesized and used as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations. These compounds achieved moderate to good enantioselectivity in these reactions (Bonini et al., 2006).
Antidepressant and Nootropic Agents
- Study 6: Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone were synthesized and evaluated for their antidepressant and nootropic activities. These compounds exhibited significant antidepressant and nootropic activities, confirming the potential of the 2-azetidinone skeleton as a central nervous system active agent (Thomas et al., 2016).
作用機序
Mode of action
Azetidines and pyrrolidines can interact with their targets through various types of chemical bonds and forces, including hydrogen bonds, ionic bonds, and van der waals forces .
Biochemical pathways
Compounds containing azetidines and pyrrolidines can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Azetidines and pyrrolidines are generally well absorbed and distributed in the body, and they can be metabolized by various enzymes in the liver .
Result of action
Azetidines and pyrrolidines can have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of azetidines and pyrrolidines .
特性
IUPAC Name |
azetidin-3-yl-[3-(difluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-8(11)6-1-2-13(5-6)9(14)7-3-12-4-7/h6-8,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNALEAHKRXLSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



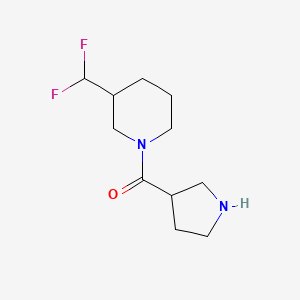

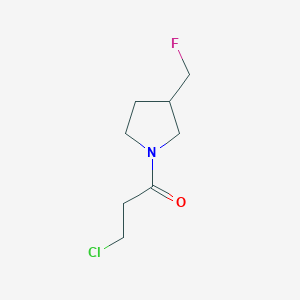
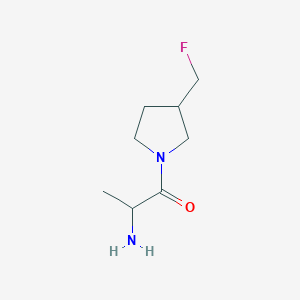

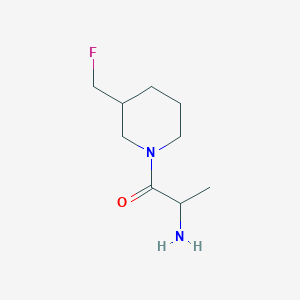
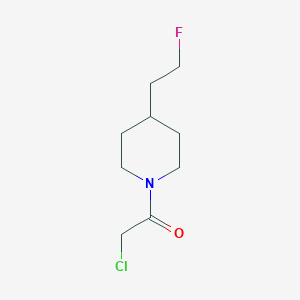
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476584.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-amine](/img/structure/B1476586.png)
